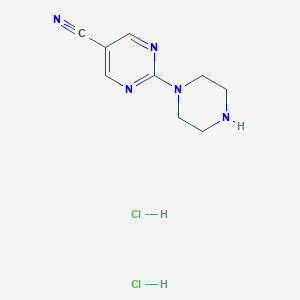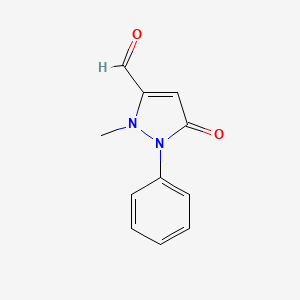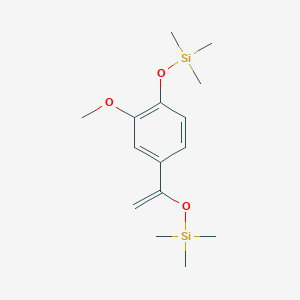
2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one is an organic compound with the molecular formula C7H7BrO2 and a molecular weight of 203.03 g/mol. This compound features a bromine atom attached to the first carbon of a propanone structure, which is further substituted with a cyclopent-1-en-1-yl group. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Halogenation Reaction: The compound can be synthesized through the halogenation of 1-(cyclopent-1-en-1-yl)propan-1-one using bromine (Br2) in an inert solvent like dichloromethane (CH2Cl2) at low temperatures.
Grignard Reaction: Another method involves the reaction of cyclopent-1-ene with ethyl magnesium bromide (Grignard reagent) followed by oxidation with an oxidizing agent like chromium trioxide (CrO3) to yield the target compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 1-(cyclopent-1-en-1-yl)propan-1-ol.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid, or potassium permanganate (KMnO4) in alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH4) in ether or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) for hydroxyl substitution or ammonia (NH3) for amino substitution.
Major Products Formed:
Oxidation: Cyclopent-1-en-1-ylpropanoic acid or cyclopent-1-en-1-ylpropanone.
Reduction: Cyclopent-1-en-1-ylpropan-1-ol.
Substitution: Cyclopent-1-en-1-ylpropanol or cyclopent-1-en-1-ylpropanamine.
Scientific Research Applications
2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: The compound finds applications in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes and influence their activity by binding to active sites or altering substrate specificity. In drug development, the compound may target specific molecular pathways involved in disease processes, such as inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
2-Bromo-1-(cyclopent-1-en-1-yl)ethanone: Similar structure but with an ethanone backbone instead of propanone.
2-Bromo-1-(cyclopent-1-en-1-yl)butan-1-one: Similar structure but with a butanone backbone.
2-Bromo-1-(cyclohex-1-en-1-yl)propan-1-one: Similar structure but with a cyclohexene ring instead of cyclopentene.
Uniqueness: 2-Bromo-1-(cyclopent-1-en-1-yl)propan-1-one is unique due to its specific combination of functional groups and ring structure, which allows for diverse reactivity and applications in various fields. Its bromine atom provides a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H11BrO |
|---|---|
Molecular Weight |
203.08 g/mol |
IUPAC Name |
2-bromo-1-(cyclopenten-1-yl)propan-1-one |
InChI |
InChI=1S/C8H11BrO/c1-6(9)8(10)7-4-2-3-5-7/h4,6H,2-3,5H2,1H3 |
InChI Key |
IYWNSIVDIMEZOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CCCC1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


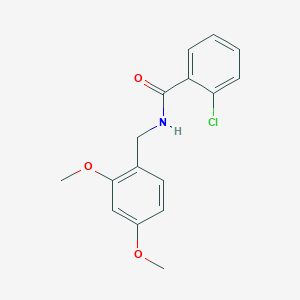
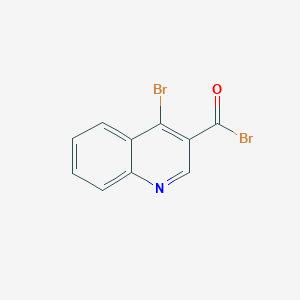

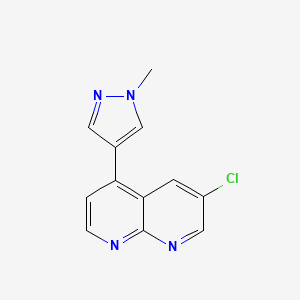

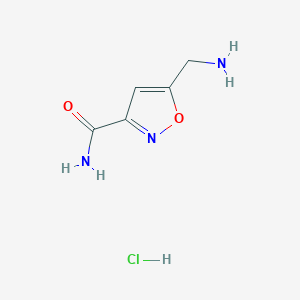

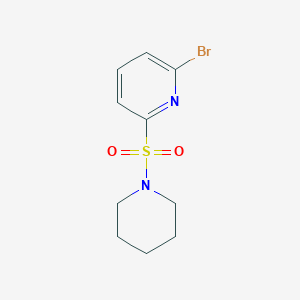
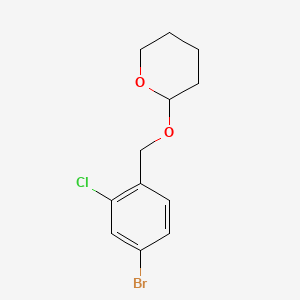
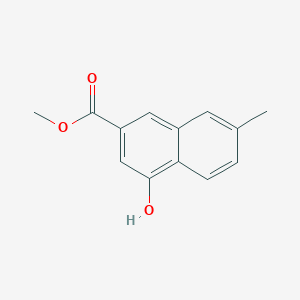
![2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B15365173.png)
